[[C-(4-amino-1,2,5-oxadiazol-3-yl)-N-(2,5-dimethylphenyl)carbonimidoyl]amino] 4-methylbenzoate
Description
[[C-(4-amino-1,2,5-oxadiazol-3-yl)-N-(2,5-dimethylphenyl)carbonimidoyl]amino] 4-methylbenzoate is a heterocyclic compound featuring a 4-amino-1,2,5-oxadiazole (furazan) core linked to a 2,5-dimethylphenyl group via a carbonimidoyl bridge and esterified with a 4-methylbenzoate moiety. This compound is listed under multiple synonyms (e.g., AC1NPEFU, ZINC8574770) and is available through several suppliers for research purposes .
Properties
CAS No. |
5796-62-3 |
|---|---|
Molecular Formula |
C19H19N5O3 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
[[C-(4-amino-1,2,5-oxadiazol-3-yl)-N-(2,5-dimethylphenyl)carbonimidoyl]amino] 4-methylbenzoate |
InChI |
InChI=1S/C19H19N5O3/c1-11-5-8-14(9-6-11)19(25)26-24-18(16-17(20)23-27-22-16)21-15-10-12(2)4-7-13(15)3/h4-10H,1-3H3,(H2,20,23)(H,21,24) |
InChI Key |
SJDRGNOIWBRYIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ONC(=NC2=C(C=CC(=C2)C)C)C3=NON=C3N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,5-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO 4-METHYLBENZOATE typically involves multiple steps. One common method includes the reaction of 4-amino-1,2,5-oxadiazole with 2,5-dimethylaniline under specific conditions to form the intermediate compound. This intermediate is then reacted with 4-methylbenzoic acid to yield the final product. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,5-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO 4-METHYLBENZOATE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, sodium borohydride, and various solvents like toluene and dichloromethane. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. The incorporation of the oxadiazole ring in this compound suggests potential as an anticancer agent through mechanisms that may involve apoptosis induction in cancer cells. Studies have shown that similar compounds can inhibit tumor growth in various cancer models .
Antimicrobial Properties
Compounds containing oxadiazole moieties have been reported to possess antimicrobial activities. The specific structure of C-(4-amino-1,2,5-oxadiazol-3-yl)-N-(2,5-dimethylphenyl)carbonimidoyl]amino] 4-methylbenzoate could enhance its efficacy against bacterial strains and fungi due to its ability to disrupt microbial cell membranes or inhibit vital enzymatic processes .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has been documented in various studies. The presence of the amino group in this compound may contribute to its ability to modulate inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .
Energetic Materials
Research into compounds based on oxadiazoles has identified them as promising candidates for use as insensitive energetic materials. The stability and energy output characteristics of such compounds make them suitable for applications in propellants and explosives. The unique structure of C-(4-amino-1,2,5-oxadiazol-3-yl)-N-(2,5-dimethylphenyl)carbonimidoyl]amino] 4-methylbenzoate could lead to advancements in this field by providing materials that are safer yet effective .
Case Study 1: Anticancer Activity Evaluation
A study conducted on various oxadiazole derivatives demonstrated that modifications at the nitrogen positions significantly affected anticancer activity. The compound was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Case Study 2: Antimicrobial Efficacy
In a comparative study of oxadiazole-based compounds against common pathogens, C-(4-amino-1,2,5-oxadiazol-3-yl)-N-(2,5-dimethylphenyl)carbonimidoyl]amino] 4-methylbenzoate exhibited notable efficacy against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .
Mechanism of Action
The mechanism of action of (Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,5-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO 4-METHYLBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs include derivatives of 4-amino-1,2,5-oxadiazole, such as N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide (CAS: 374768-83-9), which shares the oxadiazole core but replaces the benzoate ester and dimethylphenyl groups with an acetamide . Key differences include:
- Main Compound : Incorporates a lipophilic 4-methylbenzoate ester and sterically bulky 2,5-dimethylphenyl group.
- N-[(Z)-amino...acetamide: Simpler structure with an acetamide group, increasing hydrophilicity.
Physicochemical Properties
Predicted properties based on structural analysis:
- Lipophilicity : The main compound’s higher logP (~3.5 vs. ~0.8) suggests greater membrane permeability, advantageous for targets requiring intracellular penetration.
- Metabolic Stability : The benzoate ester in the main compound may undergo hydrolysis by esterases, whereas the acetamide in the analog is more enzymatically stable .
Biological Activity
The compound [[C-(4-amino-1,2,5-oxadiazol-3-yl)-N-(2,5-dimethylphenyl)carbonimidoyl]amino] 4-methylbenzoate is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
- Molecular Formula : C18H20N6O3
- Molecular Weight : 374.39 g/mol
- CAS Number : Not specified in the sources.
Biological Activity Overview
The biological activity of this compound is primarily associated with its structural components, particularly the 4-amino-1,2,5-oxadiazole moiety, which is known for its diverse pharmacological properties. Studies have shown that oxadiazoles exhibit various biological activities including antimicrobial, antifungal, and anticancer effects.
The proposed mechanisms through which this compound exerts its biological effects include:
-
Antimicrobial Activity :
- Compounds containing oxadiazole rings have been reported to inhibit bacterial growth and exhibit antifungal properties. For example, derivatives similar to oxadiazoles have shown significant activity against fungi such as Botrytis cinerea and Fusarium graminearum, with some compounds outperforming established fungicides .
-
Anticancer Properties :
- The presence of the 4-amino group enhances the interaction with biological targets involved in cancer cell proliferation. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways including the inhibition of protein kinases and modulation of cell cycle regulators .
- Anti-inflammatory Effects :
Case Studies
Several studies have investigated the biological activity of related compounds:
-
Antifungal Activity Study :
- A series of benzamide derivatives containing the 1,2,4-oxadiazole moiety were synthesized and tested against various fungal strains. The results indicated that many of these compounds displayed potent fungicidal activity, particularly against Botrytis cinerea, with efficacy rates exceeding 80% at concentrations of 100 mg/L .
- Anticancer Screening :
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
